molecular formula C16H17Cl2NO4S B2917736 2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide CAS No. 351155-74-3

2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide

Cat. No. B2917736
CAS RN: 351155-74-3
M. Wt: 390.28
InChI Key: NDNHMJXBDJKFND-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide, also known as DASB, is a chemical compound that has been widely used in scientific research. It is a selective serotonin transporter (SERT) ligand that has been used to study the serotonin system in the brain.

Mechanism of Action

2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide binds selectively to the SERT and inhibits the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can modulate neurotransmission and affect behavior. This compound has high affinity for the SERT and is selective for this transporter over other monoamine transporters.
Biochemical and physiological effects:
This compound has been shown to modulate the activity of the serotonin system in the brain. It can increase the extracellular concentration of serotonin and enhance serotonin neurotransmission. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, this compound has been used to study the effects of psychoactive drugs on the serotonin system and to develop new drugs that target the SERT.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide has several advantages for lab experiments. It is a selective SERT ligand that has high affinity for this transporter. This makes it a useful tool for studying the serotonin system in the brain. This compound is also relatively stable and can be synthesized in large quantities. However, there are also some limitations to using this compound. It has a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, this compound is not suitable for studying the effects of drugs that target other monoamine transporters.

Future Directions

There are several future directions for research on 2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide. One area of interest is the development of new drugs that target the SERT. This compound has been used as a starting point for the development of new SERT ligands that have improved pharmacological properties. Another area of interest is the use of this compound in imaging studies. This compound has been labeled with radioactive isotopes and used in positron emission tomography (PET) studies to visualize the distribution of the SERT in the brain. Finally, this compound can be used to study the effects of environmental factors on the serotonin system. For example, this compound has been used to investigate the effects of stress on serotonin neurotransmission.

Synthesis Methods

2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide can be synthesized using a multistep process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3,4-dimethoxyphenethylamine. The resulting intermediate is then reacted with ammonia to give this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide has been used extensively in scientific research to study the serotonin system in the brain. It is a useful tool for investigating the function of the SERT and its role in various neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been used to study the effects of psychoactive drugs on the serotonin system and to develop new drugs that target the SERT.

properties

IUPAC Name

2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO4S/c1-22-14-6-3-11(9-15(14)23-2)7-8-19-24(20,21)16-10-12(17)4-5-13(16)18/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNHMJXBDJKFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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